tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate
Overview
Description
tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring
Scientific Research Applications
tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
Target of Action
Tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate is a complex organic compoundCompounds with a tert-butyl group have been found to interact with various targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These targets play crucial roles in various biological processes, including protein synthesis, glycolysis, and signal transduction .
Mode of Action
Compounds with a tert-butyl group are known for their unique reactivity pattern . They can participate in various chemical transformations, potentially influencing the function of their targets .
Biochemical Pathways
Compounds with a tert-butyl group are known to be involved in various biosynthetic and biodegradation pathways . They can influence the synthesis of complex molecules and the breakdown of substances in the body .
Pharmacokinetics
Compounds with a tert-butyl group are known to have various adme (absorption, distribution, metabolism, and excretion) properties . These properties can impact the bioavailability of the compound, influencing how much of the compound reaches its targets .
Result of Action
Compounds with a tert-butyl group are known to elicit a unique reactivity pattern . This can result in various molecular and cellular changes, potentially influencing the function of cells and tissues .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances can impact the compound’s reactivity . Additionally, physical conditions such as temperature and pH can affect the stability and efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate include:
- tert-Butyl (2S)-2-butyl-4-oxopyrrolidine-1-carboxylate
- tert-Butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate
- tert-Butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the tert-butyl ester group. These features confer distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-6-7-10-8-11(15)9-14(10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUVQBCRNRHRSJ-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC(=O)CN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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